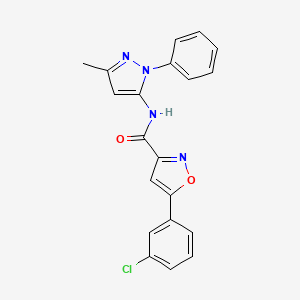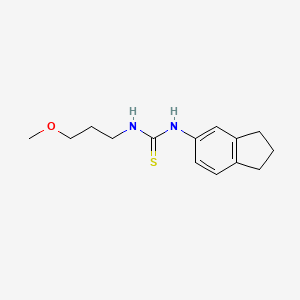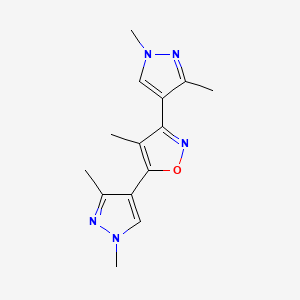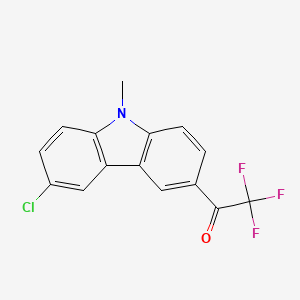
5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide
Descripción general
Descripción
5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of an enzyme called glycogen synthase kinase-3 (GSK-3), which plays a crucial role in a variety of cellular processes.
Mecanismo De Acción
The mechanism of action of 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide involves the inhibition of 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is a serine/threonine kinase that phosphorylates a variety of substrates involved in different cellular processes. Inhibition of 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide by 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide results in the dephosphorylation of these substrates, leading to downstream effects such as the activation of glycogen synthesis and the inhibition of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide are diverse and depend on the cellular context. Inhibition of 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide by this compound has been shown to activate glycogen synthesis, increase insulin sensitivity, and improve glucose homeostasis in animal models of diabetes. In addition, it has been shown to inhibit the proliferation and induce the apoptosis of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide in lab experiments are its potent inhibitory activity against 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide and its diverse biological effects. It has been extensively studied in various cellular and animal models, and its mechanism of action is well characterized. However, the limitations of using this compound in lab experiments are its relatively low solubility in aqueous solutions and its potential off-target effects due to its promiscuous binding to other kinases.
Direcciones Futuras
There are several future directions for research on 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. One direction is the development of more potent and selective 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in various diseases such as diabetes, cancer, and Alzheimer's disease. In addition, the potential off-target effects of this compound should be further studied to improve its specificity and reduce its toxicity. Finally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, leading to better therapeutic outcomes.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has been extensively studied in scientific research due to its potent inhibitory activity against 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is involved in a variety of cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Dysregulation of 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has been implicated in various diseases such as Alzheimer's disease, diabetes, and cancer. Therefore, the inhibition of 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide by 5-(3-chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has potential therapeutic applications in these diseases.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-13-10-19(25(23-13)16-8-3-2-4-9-16)22-20(26)17-12-18(27-24-17)14-6-5-7-15(21)11-14/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAGCJXISHXCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-YL)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-[(4-methylbenzyl)thio]propanoate](/img/structure/B4843278.png)

![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4843281.png)

![N-({2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]hydrazino}carbonothioyl)-9H-xanthene-9-carboxamide](/img/structure/B4843297.png)
![N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4843305.png)
![1-ethyl-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4843314.png)
![N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4843317.png)

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4843338.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4843346.png)

![N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4843364.png)